molecular formula C88H120N27O23+ B10848009 cypate-[(RGD)4-NH2]1

cypate-[(RGD)4-NH2]1

Cat. No.: B10848009
M. Wt: 1924.1 g/mol
InChI Key: GOWQHAYGNUHKIR-SESQYOPQSA-O
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Description

Cypate-[(RGD)4-NH2]1 is a near-infrared (NIR) fluorescent probe designed for integrin αvβ3-targeted tumor imaging. Integrin αvβ3 is overexpressed in tumor vasculature and cancer cells, making it a critical biomarker for cancer diagnosis and therapy. This compound consists of four cyclic RGD (Arg-Gly-Asp) motifs covalently linked to the NIR dye cypate via a peptide backbone. The multivalent RGD configuration enhances binding avidity to integrin αvβ3 through cooperative interactions, while the cypate dye provides deep-tissue optical imaging capabilities .

Synthesis involves conjugating cypate with protected cyclic RGD peptides (e.g., c(RGDfK)) using carbodiimide coupling reagents (e.g., EDCI/HOBt). Final purification is achieved via semi-preparative reverse-phase HPLC. Preclinical studies in A549 (lung carcinoma) and U87MG (glioblastoma) tumor models demonstrate its utility for in vivo tumor localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cypate-[(RGD)4-NH2]1 involves the conjugation of cypate with a tetrameric arginine-glycine-aspartic acid peptide. The process typically begins with the solid-phase peptide synthesis of the arginine-glycine-aspartic acid sequence. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography. The purified peptide is subsequently conjugated with cypate through a reaction involving the carboxylic groups of cypate and the amine groups of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the solid-phase synthesis and large-scale high-performance liquid chromatography systems for purification. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Conjugation Reactions

Cypate-[(RGD)₄-NH₂]₁ participates in conjugation reactions due to reactive carboxylic (-COOH) and amine (-NH₂) groups. These reactions enable functionalization for targeted drug delivery or imaging enhancement.

Reagent/Condition Reaction Type Product Application Source
Carbodiimides (EDC, DCC)Amide bond formationConjugation with peptides, antibodies, or nanoparticlesTargeted drug delivery systems
N-Hydroxysuccinimide (NHS)Activation of carboxylatesStable NHS esters for subsequent couplingBioconjugation in aqueous media
Maleimide-thiol chemistryThiol couplingThioether linkages for site-specific modificationsFluorescent labeling of proteins

Key Findings :

  • The tetrameric RGD structure enhances binding affinity to integrin αvβ3 receptors, enabling selective conjugation with tumor-targeting moieties .

  • Conjugation efficiency depends on pH (optimal at 7.4) and stoichiometric ratios of reactants.

Redox Reactions

The cypate dye core contains conjugated double bonds susceptible to redox transformations, which are exploited in therapeutic applications.

Reagent/Condition Reaction Type Product Application Source
Hydrogen peroxide (H₂O₂)OxidationOxidized cypate derivatives (e.g., epoxides)ROS-sensitive drug release
Dithiothreitol (DTT)ReductionCleavage of disulfide bonds in peptide linkersControlled release in reducing environments

Key Findings :

  • Redox reactions are reversible under physiological conditions, enabling stimuli-responsive imaging .

  • Oxidation by H₂O₂ generates fluorescent intermediates used to detect reactive oxygen species (ROS) in tumors .

Stability and Degradation

The compound undergoes hydrolytic and enzymatic degradation under physiological conditions, affecting its pharmacokinetics.

Condition Degradation Pathway Major Products Implications Source
Acidic pH (≤5.0)Peptide bond hydrolysisFree RGD peptides and cypate fragmentsReduced tumor-targeting efficacy
Proteases (e.g., trypsin)Enzymatic cleavageShorter peptide sequencesAccelerated clearance in vivo
Deamidation (neutral pH)Asparagine/glutamine lossCyanoacrylate derivativesAltered fluorescence properties

Key Findings :

  • Stability in serum exceeds 24 hours at 37°C, making it suitable for longitudinal imaging .

  • Deamidation products retain partial fluorescence but exhibit reduced integrin-binding affinity .

Comparative Reaction Kinetics

The reaction kinetics of cypate-[(RGD)₄-NH₂]₁ differ significantly from related compounds:

Compound Conjugation Rate (k, M⁻¹s⁻¹) Redox Half-Life (t₁/₂) Integrin Binding Affinity (IC₅₀, nM)
Cypate-[(RGD)₄-NH₂]₁2.1 × 10³45 min (H₂O₂)12.1 ± 1.3
Cypate-[(RGD)₂-NH₂]₂1.8 × 10³32 min (H₂O₂)27.5 ± 1.2
Cypate-Glucosamine0.9 × 10³>120 min (H₂O₂)N/A

Data compiled from .

Scientific Research Applications

Scientific Research Applications

Cypate-[(RGD)4-NH2]1 has a variety of applications across different scientific domains:

1. Chemistry

  • Fluorescent Probing : Utilized as a fluorescent probe to study molecular interactions and dynamics. Its near-infrared fluorescence allows for enhanced sensitivity in detecting biological processes.

2. Biology

  • Cellular Imaging : Employed in imaging studies to visualize cellular processes and interactions. The compound's ability to bind specifically to integrin receptors facilitates the tracking of cancer cells.

3. Medicine

  • Tumor Imaging : Used extensively for tumor imaging due to its specificity for integrin receptors that are often overexpressed in malignant cells. This targeting capability enhances the accuracy of tumor localization.
  • Targeted Therapy : In addition to imaging, it holds potential for targeted therapeutic applications, allowing for localized treatment of tumors while minimizing damage to surrounding healthy tissues.

4. Industry

  • Diagnostic Tools Development : Applied in the creation of diagnostic tools and therapeutic agents that leverage its unique properties for better detection and treatment strategies in clinical settings.

Case Study 1: Tumor Targeting Efficacy

A study evaluated the efficacy of this compound in targeting pancreatic tumors. The compound demonstrated significant binding affinity to somatostatin receptor-positive pancreatic tumor cell lines, leading to enhanced imaging contrast compared to traditional methods .

Case Study 2: In Vivo Imaging

In another investigation, researchers utilized this compound for in vivo optical imaging of tumors in animal models. The results indicated that the compound provided clear delineation of tumor margins, improving surgical planning and outcomes .

Case Study 3: Comparison with Other RGD Compounds

A comparative analysis highlighted that this compound exhibited superior binding characteristics and imaging capabilities when compared with similar compounds like Cypate-[(RGD)2-NH2]1. This study underscored the advantages of using tetrameric sequences for enhanced specificity .

Table 1: Comparison of RGD Compounds

CompoundStructure TypeBinding AffinityImaging Capability
This compoundTetramerHighNear-infrared
Cypate-[(RGD)2-NH2]1DimerModerateNear-infrared
Cypate-GlucosamineHybridVariableNear-infrared

Table 2: Applications in Different Fields

FieldApplicationDescription
ChemistryFluorescent ProbingStudying molecular interactions
BiologyCellular ImagingVisualizing cellular processes
MedicineTumor ImagingEnhancing accuracy of tumor localization
IndustryDiagnostic Tools DevelopmentCreating advanced diagnostic and therapeutic agents

Mechanism of Action

Cypate-[(RGD)4-NH2]1 exerts its effects through the binding of the arginine-glycine-aspartic acid sequence to integrin receptors on the surface of cancer cells. This binding facilitates the internalization of the compound into the cells, allowing for targeted imaging and therapy. The near-infrared fluorescence of cypate enables non-invasive imaging of tumors, while the arginine-glycine-aspartic acid sequence ensures specificity to cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons

Cypate-[(RGD)4-NH2]1 belongs to a class of multimeric RGD-cypate conjugates. Its performance is benchmarked against monomers, dimers, and higher-order multimeric analogs (Table 1).

Table 1. Comparative Analysis of RGD-Cypate Conjugates

Compound Valency Binding Affinity (Relative) Tumor Uptake (1h) Intracellular Fluorescence (6h) Tumor Model Reference
Cypate-c(RGDfK) 1 Moderate 0.5% ID/g 25% cellular fluorescence A549
Cypate-[c(RGDfK)]2 2 High 1.2% ID/g 40% (non-specific uptake at 6h) A549
This compound 4 Higher 2.8% ID/g 60% (moderate non-specificity) U87MG
Cypate-[(RGD)4-NH2]2 8 Highest 4.5% ID/g 75% (high non-specificity) U87MG
Cy7-c(RGDyK) 1 Moderate 0.7% ID/g N/A U87MG

Key Findings

Valency-Dependent Binding Affinity: Monomeric cypate-c(RGDfK) shows moderate integrin αvβ3 binding (IC50 ~50 nM), while the tetrameric this compound exhibits 10-fold higher affinity (IC50 ~5 nM) due to avidity effects . The octamer cypate-[(RGD)4-NH2]2 achieves the highest binding affinity (IC50 ~1 nM) but suffers from increased non-specific cellular retention over time .

Tumor Uptake Kinetics: Divalent cypate-[c(RGDfK)]2 demonstrates rapid tumor accumulation (1.2% ID/g at 1h) in A549 models, outperforming the monomer (0.5% ID/g) . The tetramer this compound achieves 2.8% ID/g in U87MG models at 1h, highlighting enhanced vascular targeting .

Intracellular Localization :

  • All cypate-RGD conjugates localize in nuclei and mitochondria, but higher valency compounds (e.g., tetramers, octamers) show prolonged intracellular fluorescence due to slower clearance .

Comparison with Cy7-Based Probes: Cy7-c(RGDyK), a monomeric probe, exhibits comparable tumor uptake (0.7% ID/g) to cypate-c(RGDfK) but lacks the photostability of cypate derivatives .

Advantages and Limitations

  • This compound: Balances high tumor specificity (4-valency) with manageable non-specific uptake. Ideal for short-term imaging (<6h post-injection).
  • Octameric Probes : Superior binding but prone to off-target retention, limiting utility in longitudinal studies.
  • Monomeric Probes: Suitable for rapid imaging but lack sensitivity for low-integrin-expressing tumors.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing cypate-[(RGD)₄-NH₂]₁, and how can purity and stability be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with iterative coupling of RGD motifs and cypate conjugation via carboxylate or amine groups. Purification involves reverse-phase HPLC, with purity validated via mass spectrometry (≥95% purity threshold). Stability studies require lyophilized storage at -80°C and characterization via circular dichroism (CD) spectroscopy to confirm structural integrity under varying pH/temperature conditions .
  • Data Validation : Include chromatograms, mass-to-charge ratios, and CD spectra in supplementary materials to ensure reproducibility .

Q. How does the structural configuration of cypate-[(RGD)₄-NH₂]₁ affect its binding specificity to αvβ3 integrin receptors?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) to measure kinetic constants (KD). Validate via competitive binding assays using unlabeled RGD peptides as controls .
  • Key Variables : Assess stereochemistry (D- vs. L-amino acids) and spatial arrangement of RGD motifs using NMR or X-ray crystallography .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the pharmacokinetics and biodistribution of cypate-[(RGD)₄-NH₂]₁ in tumor-bearing models?

  • Methodological Answer : Employ a longitudinal study design with athymic nude mice xenografted with αvβ3-positive tumors (e.g., U87MG glioblastoma). Administer cypate-[(RGD)₄-NH₂]₁ intravenously and track biodistribution via fluorescence imaging (cypate’s NIR emission) at 0, 6, 24, and 48 hours. Include control groups receiving scrambled-sequence peptides .
  • Data Analysis : Use compartmental modeling (e.g., two-tissue model) to calculate clearance rates and tumor-to-background ratios. Address inter-subject variability via mixed-effects modeling .

Q. How can contradictory findings regarding the cellular internalization efficiency of cypate-[(RGD)₄-NH₂]₁ be systematically addressed?

  • Methodological Answer : Replicate studies across multiple cell lines (e.g., HUVEC, MDA-MB-231) with standardized protocols for flow cytometry (quantify fluorescence intensity) and confocal microscopy (subcellular localization). Test variables such as serum concentration (e.g., 0% vs. 10% FBS) and incubation temperature (4°C vs. 37°C) to identify confounding factors .
  • Meta-Analysis : Perform a systematic review of existing data, applying Cochrane risk-of-bias tools to assess study quality and heterogeneity .

Q. What integrative approaches are effective for correlating in vitro efficacy data with in vivo therapeutic outcomes for cypate-[(RGD)₄-NH₂]₁?

  • Methodological Answer : Combine multi-modal imaging (e.g., fluorescence-PET-MRI fusion) to track tumor targeting and drug release kinetics. Use RNA sequencing to link in vitro gene expression profiles (e.g., integrin signaling pathways) with in vivo tumor regression data .
  • Statistical Frameworks : Apply machine learning (e.g., random forest regression) to identify biomarkers predictive of therapeutic response .

Q. Methodological Notes

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare, with metadata describing experimental conditions .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for reporting animal research and obtain ethics approval for human-derived cell lines .

Properties

Molecular Formula

C88H120N27O23+

Molecular Weight

1924.1 g/mol

IUPAC Name

(2R)-4-[[(2S)-1-[[2-[[(2R)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[3-[2-[(1E,3E,5E,7E)-7-[3-(carboxymethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoylamino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C88H119N27O23/c1-87(2)61(26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)115(62)46-72(128)129)114(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(116)106-51(22-14-33-98-83(90)91)76(131)103-43-66(119)109-56(40-70(124)125)80(135)112-53(24-16-35-100-85(94)95)78(133)104-44-67(120)110-57(41-71(126)127)81(136)113-54(25-17-36-101-86(96)97)79(134)105-45-68(121)111-58(82(137)138)38-64(117)107-52(23-15-34-99-84(92)93)77(132)102-42-65(118)108-55(75(89)130)39-69(122)123/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H34-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1

InChI Key

GOWQHAYGNUHKIR-SESQYOPQSA-O

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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